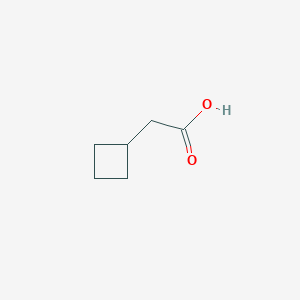

2-cyclobutylacetic Acid

CAS No.: 6540-33-6

Cat. No.: VC2415722

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6540-33-6 |

|---|---|

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| IUPAC Name | 2-cyclobutylacetic acid |

| Standard InChI | InChI=1S/C6H10O2/c7-6(8)4-5-2-1-3-5/h5H,1-4H2,(H,7,8) |

| Standard InChI Key | FQRMJJJRCOMBKG-UHFFFAOYSA-N |

| SMILES | C1CC(C1)CC(=O)O |

| Canonical SMILES | C1CC(C1)CC(=O)O |

Introduction

Physical and Chemical Properties

2-Cyclobutylacetic acid possesses specific physical and chemical properties that determine its behavior in various environments and reactions. Table 1 presents the key physical and chemical parameters of this compound as documented in scientific literature.

Table 1: Physical and Chemical Properties of 2-Cyclobutylacetic Acid

The chemical properties of 2-cyclobutylacetic acid are predominantly influenced by its carboxylic acid functionality. The compound exhibits typical acidic behavior, with the ability to donate a proton and form the corresponding carboxylate anion. This property enables its participation in various reactions including neutralization, esterification, amidation, and salt formation. The cyclobutyl ring contributes additional chemical characteristics due to its inherent ring strain, which can enhance reactivity in certain chemical transformations.

Synonyms and Nomenclature

Several alternative names are used for 2-cyclobutylacetic acid in scientific and commercial contexts. These synonyms are important for identifying the compound across different databases and literature sources.

Table 2: Synonyms of 2-Cyclobutylacetic Acid

The IUPAC naming follows standard organic chemistry nomenclature rules, designating the compound as a derivative of acetic acid with a cyclobutyl substituent at the alpha position.

Synthesis and Preparation Methods

While the search results don't provide specific synthesis methods for 2-cyclobutylacetic acid, general synthetic strategies for similar compounds can be inferred. The synthesis of cyclobutyl-containing carboxylic acids typically involves several possible routes, each with specific advantages depending on the desired scale and available starting materials.

Potential synthetic approaches may include:

-

Carboxylation of cyclobutylmethyl halides via Grignard or organolithium intermediates

-

Oxidation of cyclobutylethanol or cyclobutylacetaldehyde derivatives

-

Alkylation of malonic ester derivatives with cyclobutyl halides followed by hydrolysis and decarboxylation

-

Ring-forming reactions to directly construct the cyclobutyl moiety attached to a functionalized acetic acid

Each method represents a distinct synthetic pathway with specific reagents, conditions, and potential yields that would need to be evaluated based on the intended application and scale.

Applications and Uses

2-Cyclobutylacetic acid has multiple applications across different fields, particularly in organic synthesis and chemical research.

Synthetic Intermediate

The compound serves as a valuable building block for the synthesis of more complex molecules. Its cyclobutyl ring provides a unique structural motif that can be incorporated into larger molecular frameworks, while the carboxylic acid functionality offers a versatile handle for further transformations including esterification, amidation, and reduction.

Research Chemical

In laboratory settings, 2-cyclobutylacetic acid is utilized as a model compound for studying the reactivity and properties of cyclobutyl-containing structures. Researchers employ it to investigate fundamental aspects of organic chemistry such as ring strain effects, conformational analysis, and reaction mechanisms involving cyclic systems.

Related Compounds

Several structurally related compounds share the cyclobutylacetic acid core structure but contain additional functional groups that modify their properties and applications.

2-Bromo-2-cyclobutylacetic Acid

This brominated derivative (C6H9BrO2) has a molecular weight of 193.04 g/mol and is primarily used in research and organic synthesis. The presence of the bromine atom at the alpha position relative to the carboxylic acid group significantly enhances the compound's reactivity as an electrophile, making it valuable for various chemical transformations including substitution and elimination reactions.

Functionalized Derivatives

More complex derivatives with additional functional groups have been synthesized and studied, including:

-

2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid - A protected amino derivative used in peptide synthesis

-

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid - A fluorenylmethoxycarbonyl (Fmoc) protected amino acid derivative used in solid-phase peptide synthesis and stereochemical studies

These compounds demonstrate how the basic 2-cyclobutylacetic acid structure can be elaborated to create molecules with specialized properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume